molecular formula C21H18N4O B2461745 N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide CAS No. 1904294-44-5

N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide

Cat. No.: B2461745
CAS No.: 1904294-44-5
M. Wt: 342.402
InChI Key: QUGODEWLGOCDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two distinct substituents: a [2,3'-bipyridin]-3-ylmethyl group and a 4-cyanophenyl moiety.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c22-13-17-7-5-16(6-8-17)9-10-20(26)25-15-19-4-2-12-24-21(19)18-3-1-11-23-14-18/h1-8,11-12,14H,9-10,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGODEWLGOCDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bipyridine Moiety: The bipyridine structure can be synthesized through a coupling reaction of pyridine derivatives.

    Attachment of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond between the bipyridine and cyanophenyl intermediates using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bipyridine and cyanophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. Additionally, the cyanophenyl group may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound shares structural homology with several propanamide derivatives reported in the literature. Key comparisons include:

Compound Name Substituents Biological Activity Key Findings Reference
N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide (Target) [2,3'-Bipyridin]-3-ylmethyl, 4-cyanophenyl Not explicitly reported (inference: potential FPR2 modulation or kinase inhibition) Hypothesized to exhibit enhanced metabolic stability due to cyano group
MR-39 4-cyanophenyl, cyclopropyl, chloro/fluorophenyl, ureido FPR2 agonist with anti-inflammatory activity Reduces LPS-induced inflammation in murine models; IC₅₀ for FPR2: 0.8 µM
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) 4-methoxyphenyl, propargyl Antiproliferative activity (in vitro) Synthesized via chemoenzymatic route; unoptimized cytotoxicity (NCI-60 screen)
3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide 4-chlorophenyl, sulfamoyl, sulfanyl Unknown (structural similarity suggests kinase or protease inhibition) No biological data reported; sulfamoyl group may enhance solubility

Key Observations:

  • Substituent Effects: The cyano group in the target compound and MR-39 enhances binding affinity to hydrophobic pockets (e.g., FPR2 receptor) compared to methoxy or sulfamoyl groups in analogues . Bipyridine vs. Propargyl: The bipyridine moiety in the target compound may improve π-π stacking interactions with aromatic residues in protein targets, whereas propargyl groups (e.g., 5a) prioritize synthetic accessibility over selectivity .
  • Biological Activity :
    • MR-39’s anti-inflammatory activity is attributed to its ureido and halogenated aryl groups, which stabilize FPR2 binding. The target compound lacks these groups, suggesting divergent therapeutic applications .
    • Propargyl amides (e.g., 5a) show moderate cytotoxicity in NCI-60 screens but lack specificity, highlighting the importance of substituent optimization .

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide is a compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, enhancing its utility in various chemical applications. The structural formula is represented as:

C21H18N4O\text{C}_{21}\text{H}_{18}\text{N}_{4}\text{O}

The mechanism by which this compound exerts its biological effects is multifaceted. It primarily acts through:

  • Coordination Chemistry : The bipyridine component allows for the formation of stable complexes with metal ions, which can influence various biochemical pathways.
  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • In vitro studies have shown that compounds with similar bipyridine structures possess significant antibacterial and antifungal properties. For example, derivatives have been tested against various strains of bacteria, including E. coli and Staphylococcus aureus, with varying degrees of success in inhibiting growth .
  • Anticancer Properties :
    • The compound has been investigated for its potential as an anticancer agent. Research has highlighted the importance of structural modifications in enhancing cytotoxic activity against cancer cell lines .
  • Anti-inflammatory Effects :
    • Some studies suggest that related compounds exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Antimicrobial Testing Compounds similar to this compound showed MIC values ranging from 75 µg/mL to 125 µg/mL against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis .
Cytotoxicity Assays In cell line studies, derivatives demonstrated IC50 values indicating significant cytotoxicity against human cancer cell lines, suggesting their potential as chemotherapeutic agents .
Mechanistic Studies Molecular docking simulations indicated that the compound binds effectively to target proteins involved in cancer progression and inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.